molecular formula C12H14ClFN4O3S B2812861 6-Chloro-2-fluoro-N-[1-(4-methoxy-1-methylpyrazol-3-yl)ethyl]pyridine-3-sulfonamide CAS No. 2224356-84-5

6-Chloro-2-fluoro-N-[1-(4-methoxy-1-methylpyrazol-3-yl)ethyl]pyridine-3-sulfonamide

Cat. No. B2812861
CAS RN: 2224356-84-5
M. Wt: 348.78
InChI Key: RJOMWQIXFVKAAJ-UHFFFAOYSA-N
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Description

The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is based on the longest carbon chain in the molecule and the functional groups present .


Molecular Structure Analysis

The molecular structure of an organic compound can be analyzed using various spectroscopic techniques, such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These techniques provide information about the types of bonds and functional groups present in the molecule .


Chemical Reactions Analysis

The chemical reactions of an organic compound can be studied to understand its reactivity. This involves investigating how the compound reacts with different reagents, under various conditions, and the products formed .


Physical And Chemical Properties Analysis

The physical and chemical properties of an organic compound, such as its melting point, boiling point, solubility, and stability, can be determined through various experimental techniques .

Mechanism of Action

The mechanism of action is typically studied for bioactive organic compounds. It involves understanding how the compound interacts with biological targets, such as proteins or DNA, to exert its effects .

Safety and Hazards

The safety and hazards associated with an organic compound are usually determined through toxicological studies. This includes assessing the compound’s potential for causing harm to humans or the environment .

properties

IUPAC Name

6-chloro-2-fluoro-N-[1-(4-methoxy-1-methylpyrazol-3-yl)ethyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClFN4O3S/c1-7(11-8(21-3)6-18(2)16-11)17-22(19,20)9-4-5-10(13)15-12(9)14/h4-7,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOMWQIXFVKAAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN(C=C1OC)C)NS(=O)(=O)C2=C(N=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-fluoro-N-[1-(4-methoxy-1-methylpyrazol-3-yl)ethyl]pyridine-3-sulfonamide

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